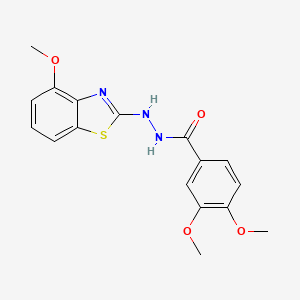

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups and a benzothiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps:

Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Hydrazide Formation: The intermediate benzothiazole is then reacted with 3,4-dimethoxybenzohydrazide. This step usually requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated benzohydrazides.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its methoxy groups provide sites for further functionalization, making it a versatile intermediate in material science.

Mecanismo De Acción

The mechanism of action of 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxybenzohydrazide: Lacks the benzothiazole moiety, resulting in different biological activity.

4-Methoxy-1,3-benzothiazole: Does not contain the hydrazide group, limiting its reactivity.

N’-Benzoylbenzohydrazide: Similar structure but without methoxy groups, affecting its chemical properties.

Uniqueness

3,4-Dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the combination of methoxy groups and a benzothiazole moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in pharmaceutical research.

This detailed overview provides a comprehensive understanding of 3,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that combines a benzothiazole moiety with a benzohydrazide structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The unique substitution pattern of methoxy groups enhances its solubility and reactivity, making it a promising candidate for various therapeutic uses.

Chemical Structure and Properties

The compound features the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C17H17N3O4S

- Key Functional Groups : Methoxy groups, benzothiazole, and hydrazide linkages.

The presence of methoxy groups on both the benzene and benzothiazole rings significantly influences the compound's chemical properties, enhancing its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves binding to the active sites of target enzymes within the bacteria, disrupting critical biochemical pathways necessary for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it inhibits the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The observed cytotoxicity is attributed to apoptosis induction and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 2.5 | Apoptosis induction |

| A549 | 3.0 | Cell cycle arrest |

| H1299 | 2.8 | Apoptosis induction |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that it binds effectively to both the catalytic active site and peripheral anionic site of BChE, indicating its potential as a therapeutic agent in neuroprotection .

Synthesis and Optimization

The synthesis of this compound typically involves:

- Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

- Hydrazide Formation : Reaction with 3,4-dimethoxybenzohydrazide using coupling reagents like EDC or DCC to facilitate bond formation.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Anti-tubercular Activity : In vitro assays confirmed significant inhibition of Mycobacterium tuberculosis growth at low concentrations.

- Cytotoxicity Against Cancer Cells : A study reported that at concentrations ranging from 1 to 4 µM, the compound exhibited significant cytotoxic effects on multiple cancer cell lines through apoptosis-promoting pathways .

Propiedades

IUPAC Name |

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-11-8-7-10(9-13(11)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNWZJCQDGLVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.